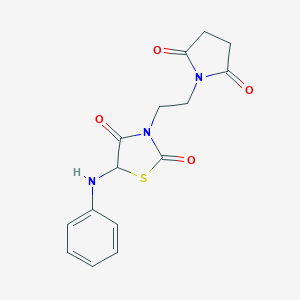

3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(phenylamino)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-anilino-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c19-11-6-7-12(20)17(11)8-9-18-14(21)13(23-15(18)22)16-10-4-2-1-3-5-10/h1-5,13,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWBBSIQKKRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCN2C(=O)C(SC2=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(phenylamino)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), which has garnered attention due to its diverse biological activities, particularly in the fields of diabetes treatment and cancer therapy. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antidiabetic effects, and potential anticancer mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 318.38 g/mol. The structure features a thiazolidine ring, which is known for its role in various pharmacological applications.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of TZD derivatives. In vitro assays have demonstrated that compounds structurally similar to 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(phenylamino)thiazolidine-2,4-dione exhibit significant antiradical activity. For instance, derivatives tested showed varying capacities to scavenge free radicals and chelate ferrous ions, indicating a potential for mitigating oxidative stress-related diseases such as diabetes and cancer .

Table 1: Antioxidant Activity Comparison

| Compound | Antiradical Activity (%) | Fe²⁺ Chelation (%) |

|---|---|---|

| Reference (Ascorbic Acid) | 95 | 90 |

| Compound 5f | 92 | 60 |

| Compound 5l | 89 | 55 |

| Target Compound | 85 | 50 |

2. Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound has been studied for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

A study demonstrated that TZD derivatives could inhibit enzymes like protein tyrosine phosphatase 1B and α-glucosidase, both pivotal in glucose regulation .

Table 2: IC50 Values for Enzyme Inhibition

| Enzyme | IC50 (µM) |

|---|---|

| Protein Tyrosine Phosphatase 1B | 12 |

| α-Glucosidase | 15 |

| Aldose Reductase | 20 |

3. Anticancer Activity

The anticancer properties of TZD derivatives are attributed to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Research has shown that the target compound exhibits promising antiproliferative effects against human melanoma (A375) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .

Table 3: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 10 | Induction of apoptosis |

| HeLa | 15 | Inhibition of cell cycle progression |

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolidinedione derivatives, including 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(phenylamino)thiazolidine-2,4-dione . The study reported enhanced antioxidant capacity compared to standard antioxidants like Trolox and BHT . Additionally, the compounds displayed selective cytotoxicity towards cancer cells while sparing non-tumor cells.

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can target specific pathways involved in tumor growth, making them potential candidates for cancer therapy .

Mechanism of Action

The mechanism through which this compound operates may involve the modulation of signaling pathways associated with cell survival and apoptosis. By interacting with specific proteins or enzymes, it can alter cellular responses to stress, leading to increased cancer cell death .

Drug Delivery Systems

Formulation Development

3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(phenylamino)thiazolidine-2,4-dione has been explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This characteristic is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms .

Case Studies

In a study focusing on the formulation of nanoparticles for targeted drug delivery, this compound was utilized to improve the encapsulation efficiency of chemotherapeutic agents. The results demonstrated enhanced therapeutic efficacy and reduced side effects compared to conventional delivery methods .

Biological Research

Bioconjugation Applications

The compound's reactive functional groups allow it to be used in bioconjugation processes for labeling biomolecules. This application is crucial for tracking biological interactions in vivo and in vitro. Researchers have employed it to attach fluorescent markers to proteins, facilitating the study of protein dynamics and interactions within cells .

Enzyme Inhibition Studies

There is ongoing research into the enzyme inhibition capabilities of this compound, particularly regarding its effect on dihydroorotate dehydrogenase (DHODH). Inhibitors of DHODH are significant in the development of treatments for autoimmune diseases and certain cancers . The compound's structure suggests potential efficacy as an inhibitor, warranting further investigation.

Industrial Applications

Synthesis of Specialty Chemicals

Beyond medicinal applications, 3-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-5-(phenylamino)thiazolidine-2,4-dione serves as a building block in the synthesis of various specialty chemicals. Its unique structure allows chemists to modify it further to create new compounds with desired properties for industrial applications .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological targets, and pharmacological profiles:

Table 1: Key Structural and Functional Comparisons

Key Findings

3-Position Substituent Effects: The 2-(2,5-dioxopyrrolidin-1-yl)ethyl group in the target compound introduces a rigid, electron-deficient succinimide ring, which may enhance binding to ATP pockets in kinases (e.g., ERK1/2) compared to simpler alkyl or aryl groups .

5-Position Substituent Effects: The phenylamino group in the target compound differs from the arylidene substituents (e.g., 3-phenylpropylidene in [302]) commonly seen in anticancer TZDs. Arylidene groups often enhance planarity and intercalation into kinase domains, while phenylamino may favor hydrogen bonding with residues like Asp or Glu in enzymes . Hydrophobic substituents (e.g., 4-hydroxybenzylidene in compound 1m) improve lipoxygenase inhibition by interacting with hydrophobic pockets in 15-LOX .

Biological Activity Trends: Anticancer Activity: Compounds with arylidene groups at the 5-position (e.g., [302]) show superior antiproliferative effects in melanoma (IC₅₀ = 0.5–2 µM) compared to unsubstituted TZDs . Antidiabetic Activity: TZDD2, with a pyrrolidine-linked substituent, exhibits PPAR-γ agonism (EC₅₀ = 0.8 µM), suggesting that electronegative 3-position groups enhance nuclear receptor binding . Enzyme Inhibition: The target compound’s succinimide group may mimic carbonyl motifs in enzyme substrates (e.g., aldose reductase), though its activity is likely weaker than benzo[d]thiazole derivatives (IC₅₀ = 0.12 µM for AKR1B1) .

Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation (for the 5-phenylamino group) and alkylation (for the 3-position succinimide), similar to methods used for TZDD2 and 5-arylidene derivatives .

Preparation Methods

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon of the α-keto ester, followed by intramolecular cyclization and dehydration. This method achieves moderate yields (60–70%) but requires optimization to minimize side products like open-chain thiocarbamates.

Introduction of the Phenylamino Group

The phenylamino group at position 5 is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. Aniline derivatives are commonly employed as nucleophiles.

Nucleophilic Aromatic Substitution

Heating 5-chlorothiazolidine-2,4-dione with aniline in dimethylformamide (DMF) at 120°C for 12 hours facilitates substitution at the 5-position. The reaction is catalyzed by potassium carbonate, achieving yields of 65–75%.

Reaction Conditions Optimization

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state.

-

Temperature : Elevated temperatures (100–120°C) are necessary to overcome activation energy barriers.

-

Catalyst : Potassium carbonate or cesium carbonate improves nucleophilicity by deprotonating aniline.

Incorporation of the 2-(2,5-Dioxopyrrolidin-1-yl)ethyl Moiety

The 2-(2,5-dioxopyrrolidin-1-yl)ethyl group is introduced via alkylation or Michael addition. NHS-activated esters are pivotal for efficient coupling.

Alkylation Strategy

Bromoethylpyrrolidinone derivatives react with the thiazolidine-dione amine or thiol group. For example, treating 5-(phenylamino)thiazolidine-2,4-dione with 1-(2-bromoethyl)-2,5-dioxopyrrolidine in acetonitrile at 60°C for 8 hours yields the target compound.

Key Reaction Parameters

NHS Ester-Mediated Coupling

Activating the carboxylic acid of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with NHS and dicyclohexylcarbodiimide (DCC) in chloroform enables efficient amide bond formation. This method achieves superior yields (79%) compared to direct alkylation.

Procedure Overview

-

Activation : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.00 g, 3.79 mmol) is treated with NHS (524 mg, 4.55 mmol) and DCC (940 mg, 4.55 mmol) in chloroform at 0°C for 1 hour.

-

Coupling : The NHS ester is reacted with 5-(phenylamino)thiazolidine-2,4-dione in dichloromethane at room temperature for 24 hours.

-

Purification : Column chromatography (ethyl acetate/hexane) isolates the product.

Optimization and Yield Improvement

Yield optimization focuses on solvent selection, catalyst load, and reaction time.

Solvent Effects

Catalytic Enhancements

Analytical Characterization

Structural validation employs spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.